molecular formula C15H14ClN5O3S B2814136 N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946333-04-6

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2814136
CAS No.: 946333-04-6
M. Wt: 379.82
InChI Key: DIDKAOCSFAQHRR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Research focuses on its application in modulating B-cell receptor (BCR) signaling pathways, which are crucial for the development, differentiation, and activation of B-cells. This mechanism positions it as a valuable pharmacological tool for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as a range of autoimmune disorders including rheumatoid arthritis and lupus. By covalently binding to a cysteine residue in the BTK active site, the compound effectively suppresses downstream signaling, providing researchers with a means to dissect the functional consequences of BTK inhibition on cellular proliferation, survival, and cytokine production. Its research value is further underscored in studies exploring resistance mechanisms to other BTK inhibitors and in combination therapy strategies, making it a critical compound for advancing our understanding of immunology and targeted cancer therapeutics. Structural activity relationship (SAR) studies highlight the importance of its pyrazolopyrimidinone core and thioacetamide linkage in achieving high selectivity and potency against BTK.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c16-9-2-1-3-10(6-9)18-12(23)8-25-15-19-13-11(14(24)20-15)7-17-21(13)4-5-22/h1-3,6-7,22H,4-5,8H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDKAOCSFAQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyethyl group: This step may involve the reaction of the pyrazolopyrimidinone intermediate with an ethylene oxide or a similar reagent.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions, where the chlorophenyl group is introduced to the intermediate compound.

    Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with a thioacetamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazolopyrimidinone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the chlorophenyl group.

Scientific Research Applications

Medicinal Applications

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has shown promise in various biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting specific enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially offering therapeutic benefits in diseases where enzyme regulation is critical.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of similar pyrazolopyrimidine derivatives. The findings suggested that these compounds could inhibit the proliferation of various cancer cell lines through specific molecular interactions with target proteins involved in cancer progression.

Case Study 2: Enzyme Inhibition Studies

Research conducted on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit enzymes such as kinases and proteases, which are critical in many cellular processes. This inhibition could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyrazolo-pyridine/pyrimidine derivatives. Key structural analogs and their distinguishing features are discussed below.

Core Heterocyclic Modifications

The pyrazolo[3,4-d]pyrimidinone core in the target compound differs from the pyrazolo[3,4-b]pyridine scaffold seen in analogs like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine .

Substituent Effects

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl substituent in the analog from . Meta-substitution may alter steric and electronic properties, influencing binding affinity or solubility .
  • Hydroxyethyl vs. Methyl/Phenyl Groups: The 2-hydroxyethyl substituent on the pyrazolo[3,4-d]pyrimidinone core provides a hydrogen-bond donor/acceptor site absent in methyl- or phenyl-substituted analogs. This could enhance crystallinity or stability, as hydrogen bonding is critical in crystal packing .

Functional Group Variations

The thioacetamide linker (‑S‑CH2-C(=O)‑NH‑) in the target compound differs from oxygen-based linkers (e.g., ethers or esters) in other analogs. Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity and alter metabolic stability compared to oxygen-linked derivatives.

Data Table: Structural and Functional Comparison

Feature Target Compound Analog from Common Pyrazolo-Pyrimidine Derivative
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
Aromatic Substituent 3-Chlorophenyl 4-Chlorophenyl Phenyl or unsubstituted
Linker Thioacetamide (‑S‑CH2-C(=O)‑NH‑) Amide (‑NH‑C(=O)‑) Ether (‑O‑) or ester (‑COO‑)
Key Functional Groups Hydroxyl (‑CH2CH2OH), ketone (C=O), thioether Ketone (C=O), methyl (‑CH3) Ketone (C=O), halogen (e.g., Cl, F)
Potential Interactions Hydrogen bonding (hydroxyl, carbonyl), hydrophobic (Cl) Hydrogen bonding (carbonyl), π-π stacking (chlorophenyl) Hydrogen bonding, halogen bonding

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Analysis

The hydroxyethyl and carbonyl groups in the target compound are expected to participate in hydrogen-bonding networks, as described by Etter’s graph set analysis . Such interactions could lead to distinct crystal packing compared to non-hydroxylated analogs. SHELX software would be critical for resolving these structures, particularly in identifying sulfur-related torsional angles in the thioacetamide linker.

Biological Activity

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-(3-chlorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
  • Molecular Formula : C₁₅H₁₄ClN₅O₃S
  • Molecular Weight : 390.4 g/mol

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolopyrimidinone Core : Cyclization of appropriate precursors.
  • Introduction of the Hydroxyethyl Group : Reaction with ethylene oxide or similar reagents.
  • Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions.
  • Formation of the Thioacetamide Linkage : Reaction with thioacetamide under suitable conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Growth Inhibition : The compound exhibits significant growth inhibition against several cancer cell lines:
    • Lung carcinoma (HOP-92 and NCI-H460) with growth inhibition percentages (GI%) of 71.8 and 66.12 respectively.
    • Renal carcinoma (ACHN) showing a GI% of 66.02.
    • Central nervous system carcinoma (SNB-75) with a GI% of 69.53 .
  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation:
    • IC₅₀ values for CDK2 and TRKA were reported at 0.22 µM and 0.89 µM respectively .
  • Cell Cycle Arrest and Apoptosis Induction : Treatment with this compound resulted in G0–G1 phase arrest in RFX 393 cells, indicating its potential to induce apoptosis via caspase activation and DNA fragmentation .
Cell LineGI %IC50 (µM)Mechanism
HOP-9271.8N/AGrowth Inhibition
NCI-H46066.12N/AGrowth Inhibition
ACHN66.02N/AGrowth Inhibition
SNB-7569.53N/AGrowth Inhibition
RFX 393N/ACDK2: 0.22, TRKA: 0.89Enzyme Inhibition

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives like this compound have shown a range of biological activities:

  • Antibacterial and Antifungal Effects : Pyrazoles are known to exhibit antibacterial and antifungal properties, which may extend to this compound based on structural similarities with other active pyrazole derivatives .
  • Anti-inflammatory and Analgesic Activities : These compounds often possess anti-inflammatory effects that could be beneficial in treating various inflammatory conditions .

Case Studies

  • In Vitro Studies on Renal Carcinoma Cell Lines : A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against renal carcinoma cell line RFX 393, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity compared to standard treatments .
  • Mechanistic Studies : Detailed studies have shown that compounds like this one can modulate key signaling pathways involved in cancer progression, including those regulated by CDKs and other kinases involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Core pyrazolo-pyrimidinone formation : Reacting 3-chlorophenyl derivatives with thioacetamide under controlled pH and temperature (60–80°C) to form the pyrazolo-pyrimidinone backbone .

Thioether linkage : Introducing the thioacetamide group via nucleophilic substitution, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous DMF .

Hydroxyethyl functionalization : Alkylation with 2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Critical factors : Solvent choice (polar aprotic solvents preferred), reaction time optimization (monitored via TLC/HPLC), and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), thioacetamide carbonyl (δ ~170 ppm), and hydroxyethyl protons (δ ~3.6–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]⁺ ~460–470 m/z) .
  • X-ray crystallography : For unambiguous confirmation of the pyrazolo-pyrimidine ring geometry and substituent orientation .

Q. What functional groups in this compound influence its reactivity and bioactivity?

  • Key groups :

Thioacetamide (-S-C(=O)-NH-) : Prone to oxidation (forms disulfides) and nucleophilic substitution, critical for covalent target binding .

Pyrazolo-pyrimidinone core : Participates in π-π stacking and hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Hydroxyethyl group (-CH₂CH₂OH) : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables:

  • Temperature : Higher temps (80°C) accelerate pyrimidinone cyclization but may degrade hydroxyethyl groups .
  • Catalysts : Screen Pd/C, CuI, or organocatalysts for coupling efficiency .
  • Solvent polarity : DMF vs. acetonitrile for solubility vs. reaction rate trade-offs .
    • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • SAR workflow :

Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or alkyl groups at the 3-chlorophenyl position to assess electronic effects on bioactivity .

Biological assays : Test kinase inhibition (e.g., JAK2, EGFR) and cytotoxicity (IC₅₀ values) .

Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. How should researchers address contradictions in solubility vs. bioactivity data?

  • Case study : If high solubility (hydroxyethyl group) correlates with reduced potency:

Lipophilicity adjustment : Replace hydroxyethyl with tert-butyl or cyclopropyl to balance LogP .

Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance membrane permeability .

Solubility enhancers : Co-crystallize with β-cyclodextrin or use nanoformulation .

Q. What computational methods are recommended for predicting metabolic stability?

  • Tools :

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., N-dealkylation at hydroxyethyl) .
  • MD simulations : Assess binding stability in hepatic enzymes (e.g., CYP3A4) .
    • Validation : Compare in vitro microsomal stability assays (human/rat liver microsomes) with computational data .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :

  • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC for degradation products (e.g., free thiol or pyrimidinone ring cleavage) .
  • Oxidative stress : Treat with H₂O₂ (3% v/v) to assess thioacetamide oxidation .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; track polymorphic transitions via DSC .

Q. What methodologies are suitable for studying synergistic effects with other therapeutics?

  • Combinatorial screening :

In vitro : Checkpoint inhibitors (e.g., PD-1/PD-L1) + compound in cancer cell lines (MTT assay) .

In vivo : Xenograft models with co-administration (e.g., doxorubicin) to assess tumor regression .

Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination therapy .

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